
Aminoacetonitrile sulfate
Overview
Description
It appears as a white crystalline powder that is soluble in water and has a melting point of 220-222°C. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis((cyanomethyl)ammonium) sulphate can be achieved through the cyanoacetylation of amines. This involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Some common methods include:
Neat Methods: Stirring without solvent at room temperature.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures.
Stirring without Solvent at Steam Bath: Reaction of ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Industrial Production Methods
Industrial production of bis((cyanomethyl)ammonium) sulphate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Aminoacetonitrile sulfate undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Organic Synthesis
Aminoacetonitrile sulfate acts as a versatile reagent for introducing amino and sulfate functional groups into target molecules. Its reactivity facilitates the formation of various derivatives useful in synthesizing nitrogen-containing heterocycles.
Application | Description |
---|---|
Methylating agent | Used to introduce methyl groups into organic compounds. |
Precursor for heterocycles | Essential in synthesizing complex organic molecules. |
Research indicates that this compound exhibits significant biological activity, particularly as an antihelmintic agent. It functions as a nematode-specific acetylcholine agonist, leading to spastic paralysis in parasitic worms.
- Mechanism of Action : By mimicking acetylcholine, it disrupts neuromuscular functions in nematodes, facilitating their expulsion from hosts.
Study | Findings |
---|---|
Demonstrated efficacy against nematodes by inducing paralysis. | |
Highlighted potential for veterinary and medical applications against parasitic infections. |
Material Science
In material science, this compound is explored for its role in developing ionic liquids due to its unique properties such as high thermal stability and conductivity.
Property | Application |
---|---|
Ionic liquid formation | Valuable for various applications due to unique physical properties. |
Analytical reagent | Under investigation for specific tests or analyses in chemical reactions. |
Case Study 1: Liver Protection
A study explored the use of this compound derivatives in liver protection against carbon tetrachloride-induced damage. The derivatives demonstrated the ability to prevent liver disorders while minimizing side effects.
- Key Findings : Acetyl glycinyl aminoacetonitrile was shown to completely prevent liver damage caused by carbon tetrachloride at specified doses .
Case Study 2: Polymer Synthesis
Recent research focused on synthesizing glycine-based polymers using this compound as a monomer. The resulting polymers exhibited reversible transition temperatures suitable for biomedical applications.
Mechanism of Action
The mechanism of action of bis((cyanomethyl)ammonium) sulphate involves its interaction with molecular targets and pathways. It can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new bonds and functional groups. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
Aminoacetonitrile: A related compound with similar chemical properties.
Bisquaternary Ammonium Compounds: Compounds with pronounced biological activity against microorganisms.
Uniqueness
Aminoacetonitrile sulfate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its solubility in water and stability under various conditions make it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
cyanomethylazanium;sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4N2.H2O4S/c2*3-1-2-4;1-5(2,3)4/h2*1,3H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHWLBZZBSYIPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)[NH3+].C(C#N)[NH3+].[O-]S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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